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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers, identification, and
characterization of aromatic hydrocarbons with the molecular formula C15H24. This class of
compounds, belonging to the broader category of substituted benzenes, presents a variety of
structural isomers with distinct physical properties and spectroscopic features. This document
outlines their systematic nomenclature, summarizes key quantitative data, and provides
detailed experimental protocols for their analysis.

Isomers and Nomenclature of C15H24 Aromatic
Hydrocarbons

The molecular formula C15H24 corresponds to a benzene ring (C6H6) with alkyl substituents
totaling nine carbon atoms and eighteen hydrogen atoms (C9H18). The arrangement of these
substituents on the benzene ring gives rise to numerous structural isomers. The International
Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming these
compounds.

A primary example of a C15H24 aromatic hydrocarbon is 1,3,5-triisopropylbenzene, which is
characterized by a benzene ring symmetrically substituted with three isopropyl groups.[1] Other
isomers can be formed by varying the type, number, and position of the alkyl groups on the
benzene ring.
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Data Presentation: Physical and Chemical Properties of
C15H24 Aromatic Isomers

The following table summarizes the available quantitative data for various aromatic isomers of

C15H24. The diversity in structure among these isomers leads to differences in their physical

properties.

Molecular o . Density Refractiv
IUPAC CAS . Boiling Melting

Weight ( . . (g/mL at e Index
Name Number Point (°C) Point (°C)

g/mol) 25°C) (n20/D)
1,3,5-
Tri(propan- 232-236[2]
) 717-74-8 204.35 - -712] 0.845[3] 1.488[2][3]
yl)benzene
1,2,3-
Tri(propan-  27322-34- 204,35 Data not Data not Data not Data not
2- 5 ' available available available available
yhbenzene
n-
Nonylbenz ~ 1081-77-2 204.35 295-298 -28 0.856 1.485
ene
1,2-Di-tert-
butyl-4- 103391- 04,36 Data not Data not Data not Data not
methylbenz  77-1 ' available available available available
ene
3,5-Di-tert-
butyltoluen  98-51-1 204.36 232 29-30 0.861 1.492

e

Experimental Protocols for Identification and
Characterization
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The identification and structural elucidation of C15H24 aromatic hydrocarbons rely on a
combination of chromatographic and spectroscopic techniques.

Protocol 1: Separation and Purification by Gas
Chromatography (GC)

Objective: To separate a mixture of C15H24 aromatic isomers.
Methodology:

o Sample Preparation: Dissolve the sample mixture in a volatile organic solvent such as
hexane or dichloromethane.

« Injection: Inject a small volume (e.g., 1 pL) of the prepared sample into a gas chromatograph
equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

e GC Conditions:

o Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 pm
film thickness).

o Carrier Gas: Helium at a constant flow rate.

o Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for a
few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final
temperature (e.g., 250°C) to ensure the elution of all isomers.

» Detection: The separated components will be detected by the FID, producing a
chromatogram showing peaks corresponding to each isomer. If coupled to an MS, mass
spectra can be obtained for each peak.

Protocol 2: Structural Elucidation by Nuclear Magnetic
Resonance (NMR) Spectroscopy

Objective: To determine the substitution pattern and structure of an isolated C15H24 aromatic
isomer.
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Methodology:

o Sample Preparation: Dissolve a pure sample of the isomer in a deuterated solvent (e.qg.,
CDCI3).

e H NMR Spectroscopy:
o Acquire the *H NMR spectrum.
o Analysis:

= Aromatic protons (Ar-H) typically appear in the chemical shift range of 6.5-8.0 ppm. The
integration and splitting patterns of these signals provide information about the number
and relative positions of the substituents on the benzene ring.

» Benzylic protons (protons on carbons directly attached to the aromatic ring) typically
appear in the range of 2.0-3.0 ppm. The chemical shift, integration, and multiplicity of
these signals help identify the nature of the alkyl substituents.

e 13C NMR Spectroscopy:
o Acquire the 3C NMR spectrum.
o Analysis:

» Aromatic carbons typically appear in the range of 120-150 ppm. The number of distinct
signals indicates the symmetry of the substitution pattern.

» Alkyl carbon signals will appear in the upfield region, and their chemical shifts can help
confirm the structure of the substituents.

Protocol 3: Molecular Weight and Fragmentation
Analysis by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain information about the structure of
C15H24 aromatic isomers.

Methodology:
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e lonization: Introduce the sample into the mass spectrometer, typically via a GC inlet or direct
infusion. Use electron ionization (EI) at 70 eV.

o Mass Analysis: Acquire the mass spectrum.
e Analysis:

o Molecular lon Peak (M+): The mass spectrum will show a prominent molecular ion peak at
a mass-to-charge ratio (m/z) corresponding to the molecular weight of C15H24 (204.35
g/mol ).

o Fragmentation Pattern: Alkyl-substituted benzenes often undergo characteristic
fragmentation. A common fragmentation pathway involves the loss of an alkyl radical to
form a stable benzylic or tropylium cation, which can be observed at specific m/z values
(e.g., m/z 91 for a tropylium ion). The fragmentation pattern provides clues about the
nature and arrangement of the alkyl substituents.

Mandatory Visualizations
Logical Relationships of C15H24 Aromatic Isomers
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Caption: Isomeric classes of C15H24 aromatic hydrocarbons.
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Experimental Workflow for Identification and
Characterization
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Caption: Workflow for C15H24 aromatic hydrocarbon analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Aromatic Hydrocarbons
with Molecular Formula C15H24]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091765#iupac-name-for-c15h24-aromatic-
hydrocarbon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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